molecular formula C12H9F3N2O3S2 B5564395 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide

4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide

Cat. No.: B5564395
M. Wt: 350.3 g/mol
InChI Key: FNFJXKASWFJROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H9F3N2O3S2 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.00066899 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, including substances related to 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide, are extensively used in various industrial applications. Research emphasizes the environmental biodegradability of these compounds, highlighting microbial degradation pathways and the formation of perfluoroalkyl and polyfluoroalkyl acids through environmental processes. Understanding microbial degradation is crucial for assessing environmental fate and impacts (Liu & Avendaño, 2013).

Glibenclamide and Cerebral Ischemia

Glibenclamide, structurally related to sulfonamide-based compounds, has been identified as a potential therapeutic agent for cerebral ischemia and stroke. Its mechanism involves the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel, highlighting the drug's efficacy in reducing brain swelling, infarct volume, and improving neurological functions in rat models of stroke (Simard et al., 2014).

Sulfonamides in Drug Development

Sulfonamides, such as this compound, play a significant role in drug development due to their versatile biological activities. They are foundational in creating diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, drugs with antitumor properties. This research area explores the therapeutic potential and applications of sulfonamides in treating various conditions (Carta, Scozzafava, & Supuran, 2012).

Perfluorinated Compounds' Environmental Impact

Studies on perfluorinated compounds (PFCs), related to the structural framework of sulfonamide-based chemicals, discuss their environmental persistence and potential bioaccumulative properties. The research underscores the importance of understanding PFCs' environmental behavior, their presence in wildlife, and implications for environmental health and policy (Conder et al., 2008).

Mafosfamide in Cancer Therapy

Mafosfamide, related to the chemical class of sulfonamides, demonstrates promise as an anticancer agent. Preclinical investigations and clinical trials have explored its effectiveness against various cancer types, highlighting the drug's potential and establishing dosing recommendations for further clinical use (Mazur et al., 2012).

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S2/c13-12(14,15)7-2-1-3-8(4-7)17-22(19,20)9-5-10(11(16)18)21-6-9/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJXKASWFJROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.